NCI Panel Potency: (S)-Tylophorine vs. Tylocrebrine and Cryptopleurine
In the National Cancer Institute (NCI) antitumor screening panel, (S)-tylophorine demonstrates a mean GI50 of 1.9 × 10⁻⁸ M, which is approximately 1.5-fold more potent than the closely related natural alkaloid tylocrebrine (GI50 = 2.95 × 10⁻⁸ M). While cryptopleurine is orders of magnitude more potent (GI50 = 1 × 10⁻¹² M), its distinct E-ring structure confers a divergent NF-κB vs. AP-1 selectivity profile, making (S)-tylophorine the preferred reference compound for studies focused on phenanthroindolizidine-mediated G1 arrest mechanisms [1].
| Evidence Dimension | Growth Inhibition (GI50) against NCI tumor cell panel |
|---|---|
| Target Compound Data | (S)-tylophorine: 1.9 × 10⁻⁸ M |
| Comparator Or Baseline | Tylocrebrine: 2.95 × 10⁻⁸ M; (R)-cryptopleurine: 1 × 10⁻¹² M |
| Quantified Difference | (S)-tylophorine is 1.55-fold more potent than tylocrebrine; cryptopleurine is ~19,000-fold more potent but mechanistically distinct |
| Conditions | NCI in vitro anticancer drug screen panel |
Why This Matters
For researchers requiring a reference compound with balanced potency and well-characterized G1 arrest mechanisms, (S)-tylophorine offers a more appropriate scaffold than ultra-potent but mechanistically divergent analogs like cryptopleurine.
- [1] Wei L, Brossi A, Kendall R, Bastow KF, Morris-Natschke SL, Shi Q, Lee KH. Antitumor agents 251: synthesis, cytotoxic evaluation, and structure-activity relationship studies of phenanthrene-based tylophorine derivatives (PBTs) as a new class of antitumor agents. Bioorg Med Chem. 2006;14(19):6560-6569. (Data compiled from NCI testing; comparative GI50 values reported in Table 1 of PMC2759725) View Source
